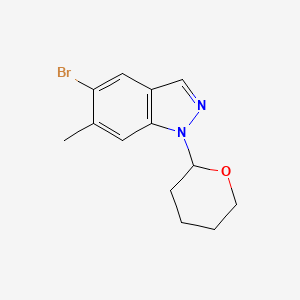
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is an organic compound with the molecular formula C8H8F2O It is a derivative of cyclohexadienone, characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexadienols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexadienols.
Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2,5-Cyclohexadien-1-One: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2,5-Cyclohexadien-1-One: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior.
Uniqueness
The presence of fluorine atoms in 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One imparts unique properties such as increased electronegativity, enhanced stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3 |
Clave InChI |
AWELHXQJUQMNQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


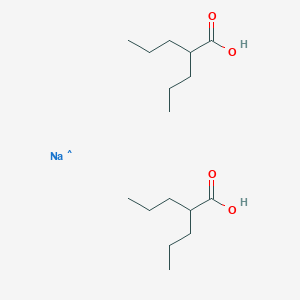

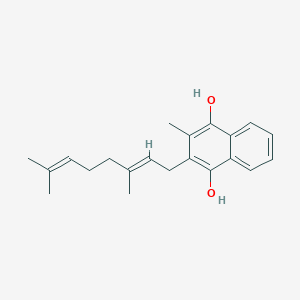

![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
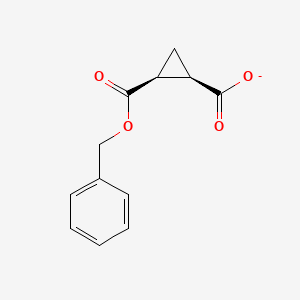
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
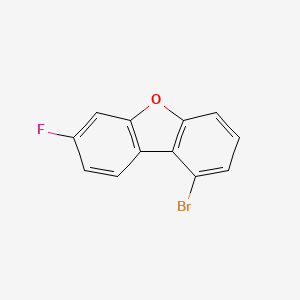
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
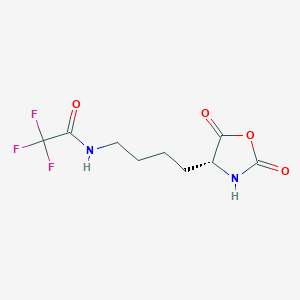
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
